[(5-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine [(5-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797391
InChI: InChI=1S/C9H14BrNOS/c1-2-12-6-5-11-7-8-3-4-9(10)13-8/h3-4,11H,2,5-7H2,1H3
SMILES:
Molecular Formula: C9H14BrNOS
Molecular Weight: 264.18 g/mol

[(5-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine

CAS No.:

Cat. No.: VC17797391

Molecular Formula: C9H14BrNOS

Molecular Weight: 264.18 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromothiophen-2-yl)methyl](2-ethoxyethyl)amine -

Specification

Molecular Formula C9H14BrNOS
Molecular Weight 264.18 g/mol
IUPAC Name N-[(5-bromothiophen-2-yl)methyl]-2-ethoxyethanamine
Standard InChI InChI=1S/C9H14BrNOS/c1-2-12-6-5-11-7-8-3-4-9(10)13-8/h3-4,11H,2,5-7H2,1H3
Standard InChI Key YRXNDOCAELADDE-UHFFFAOYSA-N
Canonical SMILES CCOCCNCC1=CC=C(S1)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a thiophene core (a five-membered aromatic ring with one sulfur atom) substituted at the 5-position with bromine and at the 2-position with a methyl group connected to a 2-ethoxyethylamine chain. The IUPAC name is N-[(5-bromothiophen-2-yl)methyl]-2-ethoxyethanamine, and its canonical SMILES representation is CCOCCNCC1=CC=C(S1)Br\text{CCOCCNCC1=CC=C(S1)Br} .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H14BrNOS\text{C}_9\text{H}_{14}\text{BrNOS}
Molecular Weight264.18 g/mol
InChI KeyRZNOYILQHZHSFN-UHFFFAOYSA-N
Topological Polar Surface Area45.5 Ų

Spectroscopic Characteristics

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 6.65 (d, 1H, thiophene H-3), δ 6.25 (d, 1H, thiophene H-4), and δ 3.45 (t, 2H, -OCH2_2CH3_3).

  • IR: Stretching vibrations at 2920 cm1^{-1} (C-H aliphatic), 1580 cm1^{-1} (C=C aromatic), and 670 cm1^{-1} (C-Br) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three sequential steps:

  • Bromination: Thiophene undergoes electrophilic bromination using N\text{N}-bromosuccinimide (NBS) to yield 5-bromothiophene.

  • Formylation: Introduction of a formyl group at the 2-position via Vilsmeier-Haack reaction, producing 5-bromo-2-formylthiophene.

  • Reductive Amination: Reaction of the aldehyde with 2-ethoxyethylamine in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) to form the target amine.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
BrominationNBS, DMF, 0°C, 2 h85%
FormylationPOCl3_3, DMF, 60°C, 6 h72%
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, MeOH, rt, 12 h68%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and verified by LC-MS and 1H^1\text{H} NMR .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in dichloromethane, ethanol, and DMSO; insoluble in water .

  • Stability: Stable under inert atmospheres at room temperature for >6 months .

Table 3: Physical Properties

PropertyValueSource
Boiling Point193–195°C (est.)
Density1.32 g/cm3^3
LogP (Octanol-Water)2.81

Applications in Research

Medicinal Chemistry

The compound serves as a building block for antimicrobial agents. Analogous thiophene derivatives exhibit activity against XDR Salmonella Typhi (MIC: 3.125 mg/mL) . The bromine atom enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds .

Materials Science

In organic electronics, thiophene derivatives are employed in π-conjugated polymers for solar cells . The ethoxyethylamine side chain improves solubility in processing solvents like chlorobenzene .

AspectRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood
StorageCool, dry, inert atmosphere

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